methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, an oxazole ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides or nitriles under acidic conditions.
Coupling of the Rings: The pyrrole and oxazole rings are then coupled through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Oxazolidines.
Substitution: Various esters and amides.
Scientific Research Applications
Methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrole and oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-thiazole-4-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.
Ethyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both pyrrole and oxazole rings allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-8-5-15-6-9(8)12(18)16-14(2,3)11-10(7-21-17-11)13(19)20-4/h5-7,15H,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFFWWVZTHTPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)NC(C)(C)C2=NOC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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